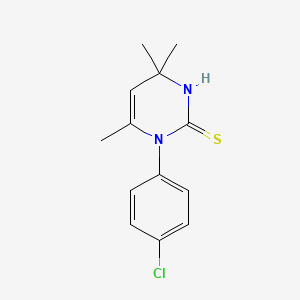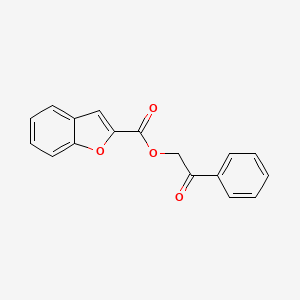![molecular formula C18H22FN3O3S B5560123 N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5560123.png)
N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The synthesis of compounds related to N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1-phenylmethanesulfonamide involves various strategies, including the use of sulfonamides derived from serine and threonine, which can undergo unexpected rearrangements to form pyrrolidin-3-ones (Králová et al., 2019). Other synthesis methods demonstrate the efficiency of pyrrolidine-based catalysts for stereoselective reactions (Singh et al., 2013).
Molecular Structure Analysis The molecular conformations and structure of similar compounds have been extensively studied, revealing detailed insights into their molecular geometry and intermolecular interactions, such as hydrogen bonding in different dimensions (Sagar et al., 2017).
Chemical Reactions and Properties The chemical reactivity and properties of these compounds are characterized by their participation in various chemical reactions, including aminooxygenation and dioxygenation processes, which highlight their versatility and potential for generating diverse molecular structures (Wdowik & Chemler, 2017).
Physical Properties Analysis Studies on compounds with similar structures have focused on their crystal structure and physical properties, providing insights into their stability, molecular interactions, and potential applications. For instance, the study by Huang et al. (2021) on boric acid ester intermediates offers a glimpse into the crystalline properties and theoretical calculations aligning with experimental data, which can be pertinent for understanding the physical characteristics of the target compound (Huang et al., 2021).
Chemical Properties Analysis The chemical properties of similar compounds have been examined through various analyses, including their role as catalysts in enantioselective reactions and their behavior as inhibitors in biological systems. This not only sheds light on their chemical behavior but also on their potential utility in pharmaceutical applications (Zu et al., 2008).
Wissenschaftliche Forschungsanwendungen
Organocatalysis
Pyrrolidine-based compounds have been demonstrated as efficient organocatalysts in asymmetric Michael addition reactions, achieving high yields and excellent stereoselectivity without the use of additives. These catalysts facilitate the synthesis of various γ-nitro carbonyl compounds, highlighting their potential in creating chiral building blocks for pharmaceuticals and fine chemicals (Singh et al., 2013).
Electropolymerization and Supercapacitors
Ionic liquids containing pyrrolidinium ions have been explored as electropolymerization media for conductive polymers like poly(3-methylthiophene), which are used in hybrid supercapacitors. These studies show that pyrrolidinium-based ionic liquids can significantly affect the polymer's electrochemical performance, suggesting applications in energy storage technologies (Biso et al., 2008).
Medicinal Chemistry and Drug Discovery
Pyrrolidine sulfones, especially those featuring phenyl and fluorophenyl groups, have been identified as selective, orally active inverse agonists for the RORγt receptor. Such compounds have shown promise in modulating immune responses, indicating potential applications in treating autoimmune diseases and inflammatory conditions (Duan et al., 2019).
Eigenschaften
IUPAC Name |
N-[[(2S,4S)-4-fluoro-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-2-yl]methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3S/c1-21-9-5-8-17(21)18(23)22-12-15(19)10-16(22)11-20-26(24,25)13-14-6-3-2-4-7-14/h2-9,15-16,20H,10-13H2,1H3/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLGBSLEIGYZDF-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CC(CC2CNS(=O)(=O)CC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)N2C[C@H](C[C@H]2CNS(=O)(=O)CC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1-phenylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5560048.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5560062.png)

![7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5560071.png)
![(1S*,5R*)-3-acetyl-6-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5560081.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560083.png)
![N-[3-(4-morpholinyl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560086.png)
![2-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5560094.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5560116.png)
![1-(2-phenylethyl)-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5560125.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5560136.png)